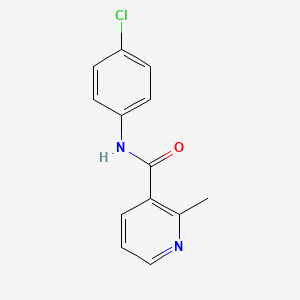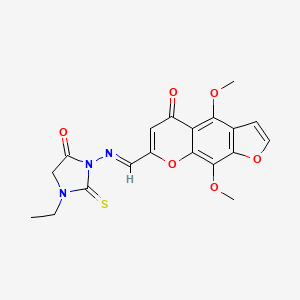
4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo- is a complex organic compound with a unique structure that combines elements of imidazolidinone, furobenzopyran, and thioxo groups
Vorbereitungsmethoden
The synthesis of 4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo- typically involves multiple steps. The process starts with the preparation of the imidazolidinone core, followed by the introduction of the furobenzopyran moiety and the thioxo group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others, often using reagents like halogens or alkylating agents.
Condensation: Condensation reactions can form new bonds between the compound and other molecules, leading to the formation of larger structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can form specific bonds with these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and changes in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo- can be compared with other similar compounds, such as:
Imidazolidinones: These compounds share the imidazolidinone core but differ in their substituents and functional groups.
Furobenzopyrans: Compounds with the furobenzopyran structure but lacking the imidazolidinone and thioxo groups.
Thioxo derivatives: Compounds with thioxo groups but different core structures.
Eigenschaften
CAS-Nummer |
201747-29-7 |
|---|---|
Molekularformel |
C19H17N3O6S |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
3-[(E)-(4,9-dimethoxy-5-oxofuro[3,2-g]chromen-7-yl)methylideneamino]-1-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H17N3O6S/c1-4-21-9-13(24)22(19(21)29)20-8-10-7-12(23)14-15(25-2)11-5-6-27-16(11)18(26-3)17(14)28-10/h5-8H,4,9H2,1-3H3/b20-8+ |
InChI-Schlüssel |
TZINNODXPXMVLP-DNTJNYDQSA-N |
Isomerische SMILES |
CCN1CC(=O)N(C1=S)/N=C/C2=CC(=O)C3=C(C4=C(C(=C3O2)OC)OC=C4)OC |
Kanonische SMILES |
CCN1CC(=O)N(C1=S)N=CC2=CC(=O)C3=C(C4=C(C(=C3O2)OC)OC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid](/img/structure/B15182159.png)
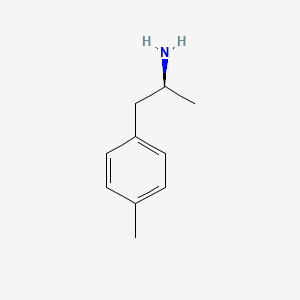
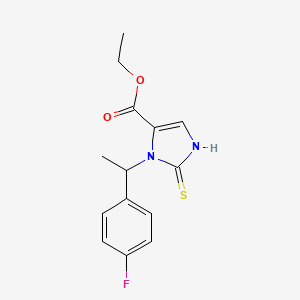
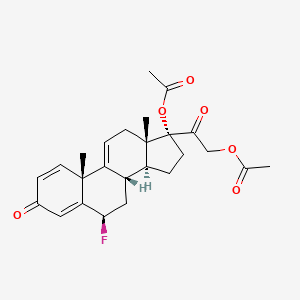



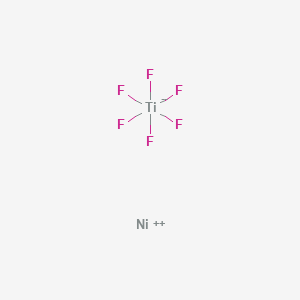
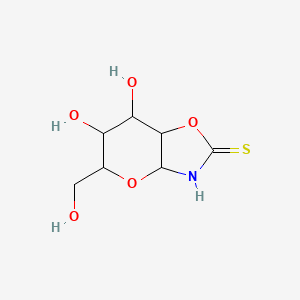
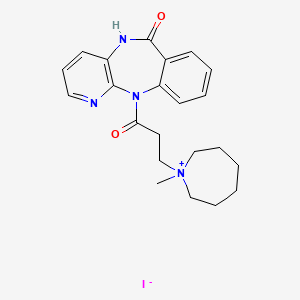
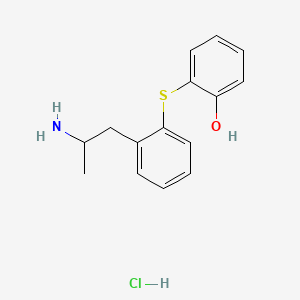
![N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide](/img/structure/B15182234.png)

